![molecular formula C17H21N3O2 B2395058 2-phenoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide CAS No. 2097927-34-7](/img/structure/B2395058.png)
2-phenoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-phenoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide” is a complex organic compound that contains a phenoxy group, a pyrazole ring, and a cyclohexyl group . The phenoxy group is a phenol ether, the pyrazole ring is a heterocyclic compound containing two nitrogen atoms, and the cyclohexyl group is a cycloalkane. This compound could potentially have interesting chemical and biological properties, but specific details are not available in the literature.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring, a planar five-membered ring with two nitrogen atoms, could potentially influence the compound’s reactivity and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The pyrazole ring, for example, is known to participate in various chemical reactions .Scientific Research Applications
Synthesis and Structural Analysis
- A study described the synthesis of pyrazole-acetamide derivatives and their coordination complexes, highlighting the effect of hydrogen bonding on the self-assembly process and the antioxidant activity of these compounds. These derivatives demonstrated significant antioxidant activity, indicating their potential for applications in oxidative stress-related conditions (Chkirate et al., 2019).
Antimicrobial and Anti-inflammatory Applications
- Novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety were prepared and evaluated for their antimicrobial and anti-inflammatory activities. This research signifies the therapeutic potential of these compounds in treating infections and inflammation-related conditions (Kendre et al., 2015).
Antioxidant Activity
- The antioxidant activity of ligands and their coordination complexes was studied, showing that these compounds present significant activity. This suggests their potential use in preventing or treating diseases caused by oxidative damage (Chkirate et al., 2019).
Drug Development and Safety Evaluation
- Although your requirements exclude information related to drug use, dosage, and side effects, it's worth noting that research often includes toxicological evaluations to ensure the safety of novel compounds for potential therapeutic applications. For example, a study on a related cooling compound assessed its safety for use in food and beverage applications, highlighting the importance of safety evaluations in the development of new chemical entities (Karanewsky et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-phenoxy-N-(4-pyrazol-1-ylcyclohexyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c21-17(13-22-16-5-2-1-3-6-16)19-14-7-9-15(10-8-14)20-12-4-11-18-20/h1-6,11-12,14-15H,7-10,13H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNTULWZALFJAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)COC2=CC=CC=C2)N3C=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2394976.png)
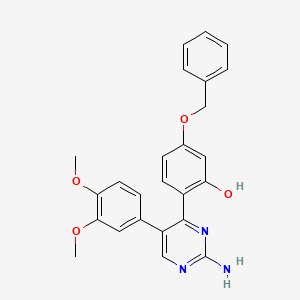
![N-(1,3-benzodioxol-5-yl)-2-[[6-methyl-4-oxo-3-(phenylmethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]acetamide](/img/structure/B2394980.png)

![2-[6-(2-Fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2394982.png)
![N'-(3-chloro-4-methylphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2394984.png)
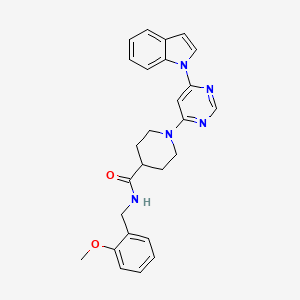
![2-((6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2394987.png)
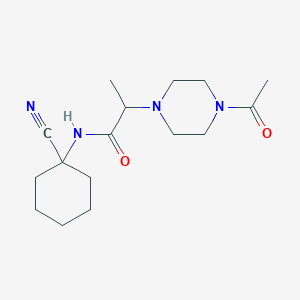
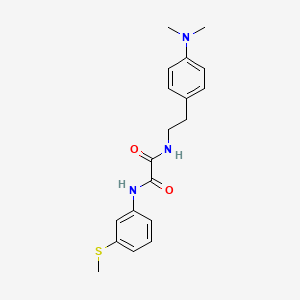
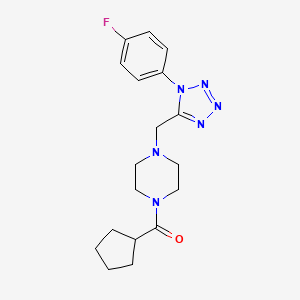
![(Z)-N-Benzyl-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide](/img/structure/B2394994.png)

![1-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2394998.png)